![molecular formula C4H4FN3 B1330627 2-Fluoropyrimidin-4-amine CAS No. 96548-91-3](/img/structure/B1330627.png)
2-Fluoropyrimidin-4-amine
Overview
Description
2-Fluoropyrimidin-4-amine is a chemical compound with the molecular formula C4H4FN3 . It has a molecular weight of 113.09 g/mol . The IUPAC name for this compound is 2-fluoropyrimidin-4-amine .
Synthesis Analysis
The synthesis of 2-Fluoropyrimidin-4-amine and its derivatives has been reported in several studies . For instance, one method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . This method yields 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Molecular Structure Analysis
The molecular structure of 2-Fluoropyrimidin-4-amine can be represented by the InChI string: InChI=1S/C4H4FN3/c5-4-7-2-1-3 (6)8-4/h1-2H, (H2,6,7,8) . The Canonical SMILES representation is: C1=CN=C (N=C1N)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoropyrimidin-4-amine include a molecular weight of 113.09 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 113.03892530 g/mol .Scientific Research Applications
Selective Fluorination in Organic Synthesis
2-Fluoropyrimidin-4-amine can be used in selective fluorination processes. A study published by RSC Publishing demonstrates the use of Selectfluor in the presence of Ag2CO3 to achieve selective fluorination of 4-substituted 2-aminopyrimidine derivatives, yielding 4-substituted 5-fluoro-2-aminopyrimidines .
Pharmaceutical Research
Compounds derived from 2-Fluoropyrimidin-4-amine, such as 4-Amino-2-chloro-5-fluoropyrimidine, are used in pharmaceutical research. Thermo Scientific Chemicals provides such compounds for research purposes, indicating their potential use in drug development and other medical research applications .
Synthesis of IDH1 Inhibitors
MilliporeSigma mentions that 2,4-Difluoropyrimidine, a related compound, can be used as a starting material to synthesize derivatives that act as inhibitors for mutant isocitrate dehydrogenase (IDH1), which is relevant in cancer research .
properties
IUPAC Name |
2-fluoropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJNWKKNZWCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320877 | |
Record name | 2-fluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyrimidin-4-amine | |
CAS RN |
96548-91-3 | |
Record name | 2-fluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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